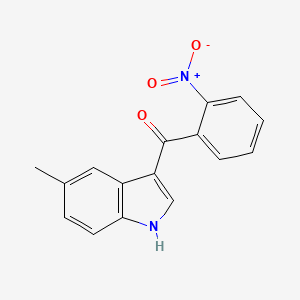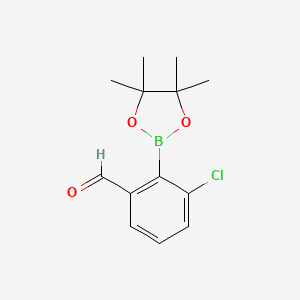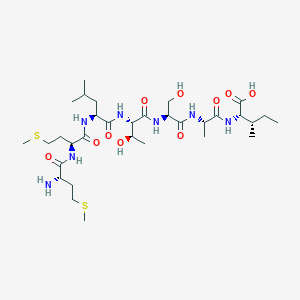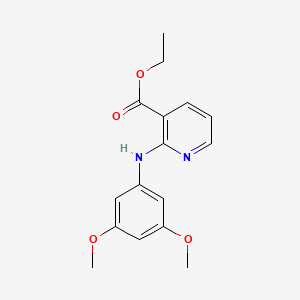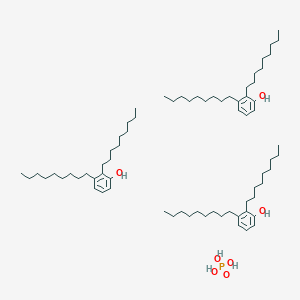
Phosphoric acid--2,3-dinonylphenol (1/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid–2,3-dinonylphenol (1/3) is a chemical compound with the molecular formula C72H129O7P. It is a complex ester formed by the reaction of phosphoric acid with 2,3-dinonylphenol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–2,3-dinonylphenol (1/3) typically involves the esterification of phosphoric acid with 2,3-dinonylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include the use of a suitable solvent, such as toluene or xylene, and a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to a temperature of around 100-150°C and stirred for several hours to complete the esterification process .
Industrial Production Methods
In industrial settings, the production of phosphoric acid–2,3-dinonylphenol (1/3) is carried out in large-scale reactors. The process involves the continuous feeding of phosphoric acid and 2,3-dinonylphenol into the reactor, along with the catalyst and solvent. The reaction mixture is heated and stirred continuously to ensure complete conversion of the reactants to the desired product. The product is then purified by distillation or crystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid–2,3-dinonylphenol (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphoric acid and phenol functional groups in the compound .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can result in the formation of alcohols. Substitution reactions can yield a variety of substituted phenol derivatives .
Aplicaciones Científicas De Investigación
Phosphoric acid–2,3-dinonylphenol (1/3) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is used in biochemical studies to investigate the interactions between phosphoric acid derivatives and biological molecules.
Medicine: In medicinal chemistry, phosphoric acid–2,3-dinonylphenol (1/3) is studied for its potential therapeutic properties.
Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of phosphoric acid–2,3-dinonylphenol (1/3) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phosphoric acid group can participate in hydrogen bonding and electrostatic interactions, while the phenol group can undergo redox reactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Phosphoric acid–2,3-dinonylphenol (1/3) can be compared with other similar compounds, such as other phosphoric acid esters and phenol derivatives. Some of the similar compounds include:
Phosphoric acid–2,4-dinonylphenol (1/3): Similar in structure but with different substitution patterns on the phenol ring.
Phosphoric acid–2,3-dioctylphenol (1/3): Similar in structure but with different alkyl chain lengths.
Phosphoric acid–2,3-dinonylphenol (1/2): Similar in structure but with a different ratio of phosphoric acid to phenol
Phosphoric acid–2,3-dinonylphenol (1/3) is unique due to its specific substitution pattern and the ratio of phosphoric acid to phenol, which imparts distinct chemical and physical properties to the compound .
Propiedades
Número CAS |
805233-78-7 |
|---|---|
Fórmula molecular |
C72H129O7P |
Peso molecular |
1137.8 g/mol |
Nombre IUPAC |
2,3-di(nonyl)phenol;phosphoric acid |
InChI |
InChI=1S/3C24H42O.H3O4P/c3*1-3-5-7-9-11-13-15-18-22-19-17-21-24(25)23(22)20-16-14-12-10-8-6-4-2;1-5(2,3)4/h3*17,19,21,25H,3-16,18,20H2,1-2H3;(H3,1,2,3,4) |
Clave InChI |
SPWPBAMDOJJHDN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCC.CCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCC.CCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCC.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


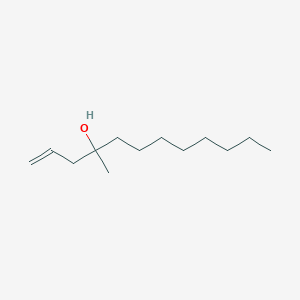
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]ethan-1-one](/img/structure/B12522956.png)
![1-[(Piperidin-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12522963.png)
![Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12522965.png)
![5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]-](/img/structure/B12522971.png)

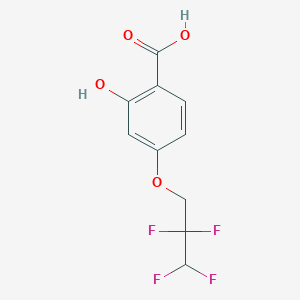

![(E)-1-(Cyclohex-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]methanimine](/img/structure/B12522997.png)

